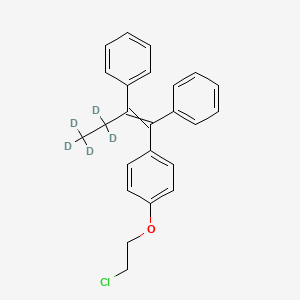

Trans-methyl 4-phenylpyrrolidine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-methyl 4-phenylpyrrolidine-3-carboxylate is a compound of interest in organic chemistry due to its potential in various chemical reactions and properties. It is related to 4-aminopyrrolidine carboxylic acids, which have been synthesized through different methods, including asymmetric syntheses and chemical reactions that yield both cis- and trans-stereoisomers with high diastereoselectivity and enantioselectivity.

Synthesis Analysis

The synthesis of trans-methyl 4-phenylpyrrolidine-3-carboxylate and related compounds involves multiple steps, including asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acids. These syntheses employ diastereoselective conjugate additions and have achieved significant yields and high degrees of diastereomeric and enantiomeric excesses (Bunnage et al., 2004).

Molecular Structure Analysis

The molecular structure and absolute configuration of related compounds, such as trans-3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC), have been determined through X-ray diffraction analysis and circular dichroism studies. These studies confirm the stereochemistry of the compounds and provide a basis for further molecular analysis (Wright et al., 2008).

Chemical Reactions and Properties

Various chemical reactions involving trans-methyl 4-phenylpyrrolidine-3-carboxylate and similar compounds have been explored, including fluorescence enhancement through N-phenyl substitutions, indicating significant photochemical behaviors and "amino conjugation effects" (Yang et al., 2002). Additionally, the synthesis of cucurbitine derivatives from methyl 2-nitroacetate through Knoevenagel condensation and subsequent reactions highlights the versatility of these compounds in chemical synthesis (Blanco‐Ania et al., 2009).

Physical Properties Analysis

The physical properties of trans-methyl 4-phenylpyrrolidine-3-carboxylate and related compounds, such as solubility, melting points, and crystalline structure, can be inferred from their molecular structure and synthesis processes. However, specific studies focused on these physical properties were not directly found in the provided sources.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are closely related to the molecular structure and synthesis methods of trans-methyl 4-phenylpyrrolidine-3-carboxylate. For example, the introduction of N-phenyl substitutions has been shown to affect fluorescence and photoisomerization quantum yields, indicating a significant impact on their chemical properties (Yang et al., 2002).

Aplicaciones Científicas De Investigación

Antibacterial Activity : A study by Sato et al. (2002) found that the trans-(3S,5R)-5-phenylpyrrolidin-3-ylthio side-chain enhances antibacterial activity against strains like MRSA and Pseudomonas aeruginosa. The basicity of a substituent at the 4-position of the phenyl ring contributed significantly to this activity (Hiroki Sato et al., 2002).

Catalytic Hydrogenation : Gorpinchenko et al. (2009) explored the hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids, leading predominantly to the trans isomer of 3-aminopyrrolidin-2-one and its derivatives (V. A. Gorpinchenko et al., 2009).

Asymmetric Synthesis : Bunnage et al. (2004) reported the first asymmetric syntheses of cis-(3S,4R)- and trans-(3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids and cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids, indicating potential for the synthesis of complex organic molecules (M. Bunnage et al., 2004).

Organocatalysis : Ruiz-Olalla et al. (2015) described the use of homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from asymmetric cycloadditions and catalytic hydrogenation, as catalysts for asymmetric Michael additions of ketones to nitroalkenes (Andrea Ruiz-Olalla et al., 2015).

Dopamine Receptor Affinity : Crider et al. (1992) synthesized a variety of 3-phenylpyrrolidines and evaluated their dopamine binding affinity, finding that the introduction of a trans methyl group at the 4-position of the ring decreases both D1 and D2 binding affinity (A. Crider et al., 1992).

Ligands for Melanocortin-4 Receptor : Jiang et al. (2007) synthesized trans-4-phenylpyrrolidine-3-carboxamides and characterized them as potent ligands of the human melanocortin-4 receptor, with one diastereoisomer showing agonist activity and another showing antagonist activity (Wanlong Jiang et al., 2007).

Isoxazole Strategy for Synthesis : Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, illustrating a method for the production of pyrrole derivatives, which can be useful in various synthetic applications (E. Galenko et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

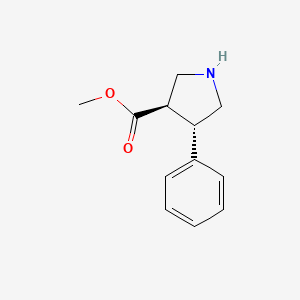

methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYPIMJMZIAGF-MNOVXSKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trans-methyl 4-phenylpyrrolidine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)